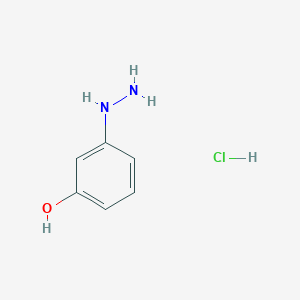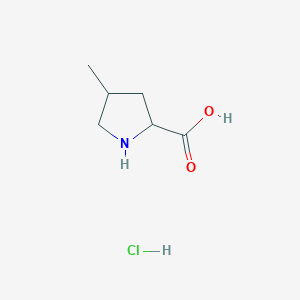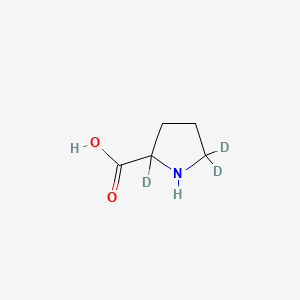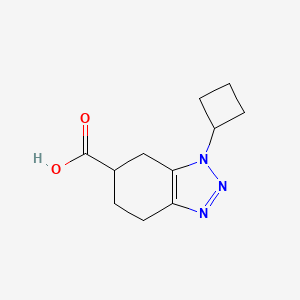
N,N,N',N',1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine: is a specialized organosilicon compound. It is characterized by the presence of both fluorinated alkyl groups and silane functionalities, making it a unique compound with distinct chemical properties. This compound is often used in various industrial and scientific applications due to its unique combination of hydrophobic and oleophobic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine typically involves the reaction of a fluorinated alkylsilane with a suitable amine. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction conditions include:
Temperature: The reaction is typically conducted at elevated temperatures, around 100-150°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the reaction.
Solvents: Common solvents include toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors is common to ensure consistent product quality and yield. The process also includes purification steps such as distillation and recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the silane groups to silanols.
Substitution: The fluorinated alkyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of silanols.
Substitution: Formation of substituted fluorinated alkyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, particularly in the synthesis of fluorinated organic compounds.
Surface Modification: It is employed to modify surfaces to impart hydrophobic and oleophobic properties.
Biology:
Bioconjugation: The compound is used in the conjugation of biomolecules for various biological assays and imaging techniques.
Medicine:
Drug Delivery: Its unique properties make it suitable for use in drug delivery systems, particularly for hydrophobic drugs.
Industry:
Coatings: It is used in the formulation of coatings for textiles and other materials to provide water and oil repellency.
Electronics: The compound is used in the electronics industry for the fabrication of water-repellent surfaces on electronic components.
Mécanisme D'action
The mechanism by which N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine exerts its effects is primarily through its interaction with surfaces and molecules. The fluorinated alkyl groups provide a low surface energy, leading to hydrophobic and oleophobic properties. The silane groups can form strong bonds with various substrates, enhancing the durability of the coatings or modifications.
Comparaison Avec Des Composés Similaires
N,N,N’,N’‘,N’'-Pentamethyldiethylenetriamine: This compound is similar in structure but lacks the fluorinated alkyl groups, making it less hydrophobic.
N,N,N-Trimethyl-1,3-propanediamine: Another similar compound but with different alkyl chain lengths and functionalities.
Uniqueness: N,N,N’,N’,1-Pentamethyl-1-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silanediamine is unique due to its combination of fluorinated alkyl groups and silane functionalities, providing both hydrophobic and oleophobic properties along with strong substrate bonding capabilities.
Propriétés
Numéro CAS |
879881-65-9 |
|---|---|
Formule moléculaire |
C13H19F13N2Si |
Poids moléculaire |
478.37 g/mol |
Nom IUPAC |
N-[dimethylamino-methyl-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C13H19F13N2Si/c1-27(2)29(5,28(3)4)7-6-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h6-7H2,1-5H3 |
Clé InChI |
NTTVPRMNUJGUJM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)[Si](C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rac-2-[(1s,2s)-2-benzylcyclopropyl]ethan-1-amine](/img/structure/B15128258.png)
![(3S)-3-(2,4-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128263.png)
![2-Methyl-1-[(2-methylcyclopentyl)amino]propan-2-ol](/img/structure/B15128271.png)


![[2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL]methanol](/img/structure/B15128285.png)


![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)



![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)

